molecular formula C43H42NO2PS B12509370 N-{[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl](naphthalen-2-yl)methyl}-N,2-dimethylpropane-2-sulfinamide

N-{[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl](naphthalen-2-yl)methyl}-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B12509370
M. Wt: 667.8 g/mol
InChI Key: KFGARSGGJZRQOI-UHFFFAOYSA-N
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Description

N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-N,2-dimethylpropane-2-sulfinamide is a chiral aminophosphine ligand compound. It is characterized by its complex structure, which includes a diphenylphosphanyl group, a dimethylxanthenyl group, and a naphthalenyl group. This compound is known for its high purity and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-N,2-dimethylpropane-2-sulfinamide involves several steps. The process typically starts with the preparation of the diphenylphosphanyl and dimethylxanthenyl intermediates. These intermediates are then reacted with naphthalen-2-ylmethyl and N,2-dimethylpropane-2-sulfinamide under controlled conditions to form the final compound .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-N,2-dimethylpropane-2-sulfinamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-N,2-dimethylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes and proteins. The compound’s chiral nature allows it to bind selectively to specific sites, influencing biochemical pathways and reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-N,2-dimethylpropane-2-sulfinamide is unique due to its specific combination of functional groups and chiral centers, which provide it with distinct chemical and biological properties. Its high purity and stability make it particularly valuable in research and industrial applications .

Properties

Molecular Formula

C43H42NO2PS

Molecular Weight

667.8 g/mol

IUPAC Name

N-[(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-naphthalen-2-ylmethyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C43H42NO2PS/c1-42(2,3)48(45)44(6)39(32-28-27-30-17-13-14-18-31(30)29-32)35-23-15-24-36-40(35)46-41-37(43(36,4)5)25-16-26-38(41)47(33-19-9-7-10-20-33)34-21-11-8-12-22-34/h7-29,39H,1-6H3

InChI Key

KFGARSGGJZRQOI-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC7=CC=CC=C7C=C6)N(C)S(=O)C(C)(C)C)C

Origin of Product

United States

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